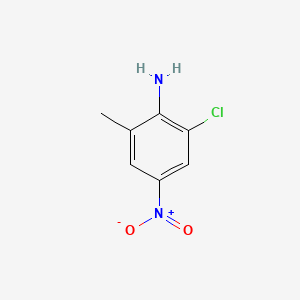

2-Chloro-6-methyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPVUAIKGOKEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369922 | |

| Record name | 2-Chloro-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69951-02-6 | |

| Record name | 2-Chloro-6-methyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69951-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-6-methyl-4-nitroaniline chemical structure and properties

This guide provides a comprehensive technical overview of 2-Chloro-6-methyl-4-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative data.

Introduction: Understanding the Core Utility

This compound (C₇H₇ClN₂O₂) is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring chloro, methyl, nitro, and amino functional groups, provides multiple reaction sites, making it a valuable precursor for the synthesis of more complex molecules.[1] This guide aims to provide an in-depth understanding of its chemical identity, properties, and practical applications, particularly within the pharmaceutical and chemical industries.

Chemical Identity and Structure

The precise arrangement of substituents on the aniline ring dictates the compound's reactivity and physical properties. The systematic naming and unique identifiers are crucial for accurate documentation and database searches in a research and development context.[1]

Systematic and Common Identifiers:

-

Synonyms: 6-Chloro-2-methyl-4-nitroaniline, 6-Chloro-4-nitro-p-toluidine, 2-Amino-3-chloro-5-nitrotoluene[4][5]

The structure features an aniline core with a chlorine atom and a methyl group ortho to the amino group, and a nitro group para to the amino group. This specific substitution pattern influences the electronic environment of the aromatic ring and the reactivity of the functional groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for designing experimental protocols, including reaction conditions, purification methods, and appropriate storage. The data presented below is compiled from various chemical data repositories.

| Property | Value | Source |

| Molecular Weight | 186.60 g/mol | [1][2][3] |

| Appearance | Yellow to dark yellow crystalline powder or solid | [4] |

| Melting Point | 170-175 °C | [4][5] |

| Boiling Point (Predicted) | 344.6 ± 37.0 °C | [4][5] |

| Density (Estimate) | 1.480 g/cm³ | [4][5] |

| pKa (Predicted) | -1.21 ± 0.20 | [4][5] |

| Storage Temperature | 2-8°C, protect from light | [1][4][5] |

Synthesis and Purification

While various synthetic routes may exist, a common approach involves the controlled chlorination of a substituted nitroaniline precursor. The following is a generalized protocol based on established chemical principles for similar transformations.

Conceptual Synthesis Workflow

A plausible synthetic route involves the chlorination of 2-methyl-4-nitroaniline. The starting material is first dissolved in a suitable acidic medium, followed by the introduction of a chlorinating agent at controlled temperatures to ensure regioselectivity.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-methyl-4-nitroaniline.

Materials:

-

2-methyl-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

N-Chlorosuccinimide (NCS)

-

Methanol

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1.0 equivalent of 2-methyl-4-nitroaniline in concentrated HCl. This step protonates the amino group, deactivating it towards electrophilic substitution and directing the incoming electrophile.

-

Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Low temperature is critical to control the reaction rate and prevent the formation of undesired byproducts.

-

Chlorination: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. NCS is a solid and easier-to-handle source of electrophilic chlorine compared to chlorine gas. The slight excess ensures complete reaction of the starting material.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Slowly pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Neutralization: Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure this compound. Dry the purified crystals under vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, and IR spectroscopy.

Chemical Reactivity and Synthetic Utility

The multifunctionality of this compound makes it a valuable intermediate. Its primary reactive sites are the amino and nitro groups, and to a lesser extent, the chloro substituent.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as iron powder in acidic medium or catalytic hydrogenation.[1] This transformation yields 2-chloro-6-methyl-benzene-1,4-diamine, a key precursor for various heterocyclic compounds and polymers.

-

Diazotization of the Amino Group: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This reactive intermediate can then be subjected to a wide range of Sandmeyer-type reactions to introduce functionalities like -CN, -OH, -Br, and -F.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by strong nucleophiles under specific conditions, although this is generally less facile due to the presence of the deactivating nitro group.

These reactions open avenues for its use in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] For instance, it has been identified as a precursor for synthesizing tyrosine kinase inhibitors and other potential anti-cancer agents.[1]

Applications in Research and Drug Development

The utility of this compound extends into several areas of research and development:

-

Pharmaceutical Synthesis: It serves as a starting material or key intermediate in the synthesis of various pharmaceutical agents.[1] Its derivatives are being investigated for therapeutic potential against a range of diseases, including cancer.[1]

-

Agrochemicals: The structural motif is found in some classes of pesticides and herbicides.

-

Dye Industry: It is used in the production of azo dyes and other colorants for textiles and other materials.[1]

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling.

-

Hazard Classification: It is classified as harmful if swallowed and causes skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[1][4][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value due to its versatile reactivity. Its well-defined structure and predictable chemical behavior make it a reliable building block for the synthesis of a wide array of target molecules in the pharmaceutical, agrochemical, and dye industries. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in a research and development setting.

References

-

This compound | CAS 69951-02-6. Matrix Fine Chemicals. [Link]

-

This compound | C7H7ClN2O2 | CID 2733460. PubChem. [Link]

- Preparation method of 2-chloro-6-methylaniline.

-

2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. PubChem. [Link]

-

Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. [Link]

-

Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Royal Society of Chemistry. [Link]

-

Safety data sheet. CPAchem. [Link]

Sources

- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]

- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]

- 3. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 69951-02-6 [amp.chemicalbook.com]

- 5. 69951-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Chloro-6-methyl-4-nitroaniline (CAS: 69951-02-6) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methyl-4-nitroaniline, a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, explores its pivotal role in drug development, and discusses its safety and handling considerations.

Introduction and Physicochemical Properties

This compound, with the CAS number 69951-02-6, is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a chloro, a methyl, and a nitro group on the aniline ring, imparts specific reactivity that is leveraged in the construction of complex molecules.

A thorough understanding of its physicochemical properties is paramount for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 69951-02-6 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Appearance | Yellow crystalline powder | N/A |

| Melting Point | 170-176 °C | N/A |

| Solubility | Soluble in many organic solvents | N/A |

| InChI | InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | [1] |

| SMILES | CC1=CC(=CC(=C1N)Cl)[O-] | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2-chloro-6-methylaniline. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure regioselectivity and to manage the exothermic nature of the nitration process. The amino group of the starting material is a strong activating group, and its directing effect, along with that of the methyl and chloro substituents, influences the position of the incoming nitro group.

Below is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established procedures for the nitration of similar aniline derivatives.[2][3]

Experimental Protocol: Nitration of 2-chloro-6-methylaniline

Materials and Reagents:

-

2-chloro-6-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

-

Beakers

Procedure:

-

Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-chloro-6-methylaniline (1 equivalent). Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (3-4 equivalents) dropwise while maintaining the internal temperature below 10 °C. The formation of the anilinium salt is an exothermic process.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents). Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the stirred solution of the anilinium salt via a dropping funnel. It is crucial to maintain the reaction temperature between 0 and 5 °C throughout the addition to minimize the formation of by-products.

-

Reaction Monitoring and Work-up: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Product: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with copious amounts of cold water to remove any residual acid and inorganic salts. Dry the product under vacuum.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Key Intermediate for Dasatinib

2-Chloro-6-methylaniline, the precursor to this compound, is a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib.[4][5][6][7] Dasatinib is a targeted therapy used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[4]

The synthesis of Dasatinib involves the coupling of 2-chloro-6-methylaniline with a thiazole carboxylic acid derivative to form a key amide bond.[8][9][10][11][12] This reaction is a pivotal step in the construction of the final drug molecule. The purity and quality of the 2-chloro-6-methylaniline intermediate are therefore of utmost importance to ensure the efficacy and safety of the active pharmaceutical ingredient (API).

While this compound itself is not directly incorporated into the final Dasatinib structure, it serves as a crucial precursor to 2-chloro-6-methylaniline through the reduction of the nitro group. This reduction is a common and efficient method for introducing an amino group in a specific position on the aromatic ring.

Logical Relationship in Dasatinib Synthesis

Caption: Logical pathway from this compound to Dasatinib.

Safety, Handling, and Analytical Methods

Safety and Handling:

As with all nitroaromatic compounds and chlorinated anilines, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Analytical Methods:

The purity and identity of this compound can be confirmed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, nitro, chloro, and methyl).

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry, particularly in the synthesis of life-saving oncology drugs like Dasatinib. Its synthesis via the nitration of 2-chloro-6-methylaniline is a well-established, albeit sensitive, chemical transformation. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and drug development. The continued demand for targeted therapies ensures that this compound will remain a relevant and important building block in medicinal chemistry.

References

-

The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Synthesis process of dasatinib and intermediate thereof. EP2532662B1. Google Patents.

-

Synthesis process of dasatinib and intermediate thereof. Justia Patents. Available at: [Link]

-

Synthesis and Biopharmaceutical Studies of JLTN as Potential Dasatinib Prodrug. J-Stage. Available at: [Link]

- Synthesis process of dasatinib and intermediate thereof. US20130030177A1. Google Patents.

- Process and intermediates for the preparation of dasatinib. EP2918584A1. Google Patents.

- Preparation method of 2-chloro-6-methylaniline. CN112358404A. Google Patents.

-

Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. Available at: [Link]

-

Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

This compound. PubChem. National Center for Biotechnology Information. Available at: [Link]

- A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. Google Patents.

- Preparation method of 2-chloro-6-methylaniline. CN112358404B. Google Patents.

Sources

- 1. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 7. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 8. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Synthesis and Biopharmaceutical Studies of JLTN as Potential Dasatinib Prodrug [jstage.jst.go.jp]

- 11. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 12. EP2918584A1 - Process and intermediates for the preparation of dasatinib - Google Patents [patents.google.com]

A Technical Guide to the Molecular Weight of 2-Chloro-6-methyl-4-nitroaniline: From Theoretical Calculation to Experimental Verification

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 2-Chloro-6-methyl-4-nitroaniline (CAS No. 69951-02-6).[1][2][3][4][5] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to detail the theoretical basis for its molecular weight, validated through state-of-the-art experimental protocols. We will explore the principles and practical execution of mass spectrometry for direct mass determination and the role of chromatographic and spectroscopic techniques in confirming the compound's identity and purity, which are prerequisites for accurate molecular weight assignment. The significance of this fundamental property in synthetic chemistry, quantitative analysis, and pharmaceutical development is also discussed, providing a holistic view grounded in scientific integrity and practical application.

Compound Profile and Physicochemical Properties

This compound is an aromatic amine derivative characterized by a benzene ring substituted with chloro, methyl, nitro, and amino functional groups.[1] Its unique electronic properties, stemming from the interplay of electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups, make it a valuable intermediate in the synthesis of azo dyes and potential pharmaceutical agents.[1][6] An accurate understanding of its molecular weight is the cornerstone of its application in any quantitative scientific endeavor.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 69951-02-6 | Sigma-Aldrich, PubChem[3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | Benchchem, PubChem[1][4] |

| Theoretical Molecular Weight | 186.59 g/mol | PubChem[4] |

| Monoisotopic Mass | 186.0196052 Da | PubChem[4] |

| Appearance | Crystalline solid, very dark beige/dark brown | ChemicalBook[7] |

| Melting Point | 170-175 °C | ChemicalBook[7] |

| SMILES | CC1=CC(=CC(=C1N)Cl)[O-] | PubChem[4] |

| InChIKey | HVPVUAIKGOKEEE-UHFFFAOYSA-N | Benchchem[1] |

Theoretical Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. It is calculated using the molecular formula and the standard atomic weights from the periodic table. For this compound, with the formula C₇H₇ClN₂O₂, the calculation is as follows:

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 84.077 + 7.056 + 35.453 + 28.014 + 31.998 = 186.598 g/mol

This value, commonly rounded to 186.6 g/mol , represents the weighted average of the masses of the naturally occurring isotopes of each element.[2][3] For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This results in a more precise value of 186.0196 Da.[4]

Experimental Verification of Molecular Weight via Mass Spectrometry

Theoretical calculations must be confirmed by empirical data. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z).

Causality Behind Experimental Design

The choice of MS technique is critical. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) is an ideal choice. ESI is a soft ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, making the resulting spectrum straightforward to interpret. The presence of the basic aniline group readily accepts a proton, facilitating efficient ionization in positive ion mode.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for ESI-MS analysis of this compound.

Detailed Protocol: ESI-MS

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution using a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

-

-

Instrumentation and Analysis:

-

Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and any potential adducts or fragments.

-

Source Parameters: Optimize capillary voltage, gas flow, and source temperature to achieve a stable signal.

-

-

Data Interpretation (Self-Validating System):

-

Primary Validation: The primary evidence is the detection of the protonated molecular ion [M+H]⁺. Based on the monoisotopic mass (186.0196 Da), this peak should appear at m/z 187.0274 .

-

Trustworthiness Check (Isotopic Pattern): Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This natural abundance creates a characteristic isotopic pattern. The mass spectrum must show:

-

An A peak at m/z 187.0274 (representing the molecule with ³⁵Cl).

-

An A+2 peak at m/z 189.0245 (representing the molecule with ³⁷Cl).

-

The intensity of the A+2 peak should be approximately 32% of the A peak's intensity. The presence of this pattern is definitive confirmation of a molecule containing one chlorine atom.

-

-

Integrated Characterization for Structural and Purity Confirmation

While MS provides the molecular weight, it does not confirm the specific isomeric structure or sample purity. A comprehensive characterization approach is necessary to ensure the measured mass corresponds to the correct, pure compound.

Logical Framework for Compound Confirmation

Caption: Integrated workflow for the definitive characterization of a chemical standard.

Protocol: Purity Assessment by HPLC-UV

-

Rationale: Chromatographic separation is essential to confirm that the sample is a single component, ensuring the measured molecular weight is not an average of multiple species.

-

System: HPLC with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution. A typical starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 380 nm).

-

Expected Result: A single, sharp, and symmetrical peak in the chromatogram, indicating high purity. Purity can be quantified as >97% by peak area integration.[1]

Spectroscopic Confirmation (NMR & IR)

Spectroscopic data confirms the molecular architecture, validating that the measured mass belongs to this compound and not a positional isomer.[1]

-

¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons (with meta-coupling) and the methyl group protons, confirming the substitution pattern.[1]

-

Infrared (IR) Spectroscopy: Analysis should reveal characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group (NO₂), and the C-Cl stretch.[1]

Significance in Research and Drug Development

An accurately determined molecular weight is a non-negotiable parameter in scientific research for several reasons:

-

Stoichiometric Precision: In chemical synthesis, where this compound is used as a reactant or precursor, its molecular weight is fundamental for calculating molar equivalents to ensure reaction efficiency and yield.[1][6]

-

Quantitative Analysis: For preparing standard solutions for calibration curves in analytical assays, the exact mass is required to determine concentration.

-

Structural Elucidation: High-resolution mass spectrometry provides an exact mass that can be used to predict the elemental formula, a critical piece of data when identifying unknown compounds or confirming the products of a reaction.

-

Regulatory Compliance: In pharmaceutical development, the precise characterization of any chemical entity, including its molecular weight, is a mandatory requirement for submissions to regulatory agencies like the FDA.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4]

-

Precautions: Always use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (2–8°C) and protect from light.[1][7]

References

-

Title: this compound | CAS 69951-02-6 Source: Matrix Fine Chemicals URL: [Link]

-

Title: this compound | C7H7ClN2O2 | CID 2733460 Source: PubChem URL: [Link]

-

Title: Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts Source: International Union of Crystallography URL: [Link]

Sources

- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]

- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 69951-02-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 69951-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

solubility of 2-Chloro-6-methyl-4-nitroaniline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-methyl-4-nitroaniline in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Lacking extensive direct experimental data in publicly accessible literature, this document establishes a predictive framework based on the compound's physicochemical properties and draws upon solubility data of structurally analogous nitroaniline derivatives. It offers a detailed methodology for the experimental determination of solubility, enabling researchers to generate precise data for applications in synthesis, purification, formulation, and quality control. The guide further explores the theoretical underpinnings of solute-solvent interactions that govern the solubility of this compound, providing a valuable resource for solvent selection and process optimization.

Introduction: The Significance of Solubility Data

This compound (C₇H₇ClN₂O₂), a substituted nitroaniline, presents a molecular structure with a combination of functional groups that dictate its chemical behavior and physical properties.[1][2] The amino (-NH₂), nitro (-NO₂), chloro (-Cl), and methyl (-CH₃) groups on the benzene ring create a unique electronic and steric environment, influencing its interactions with various solvents.

Understanding the solubility of this compound is paramount for a range of applications. In synthetic chemistry, it is crucial for reaction medium selection, controlling reaction rates, and facilitating product isolation and purification through crystallization. For pharmaceutical and agrochemical development, solubility data is fundamental to designing effective delivery systems, ensuring bioavailability, and developing stable formulations. This guide aims to provide a foundational understanding and practical approach to addressing the solubility of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.60 g/mol | [1][3] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 69951-02-6 | [2][4] |

| Calculated LogP | 2.1 | [1] |

| Hydrogen Bond Donors | 1 (from the amino group) | [1] |

| Hydrogen Bond Acceptors | 2 (from the nitro group) | [1] |

The calculated LogP value of 2.1 suggests a moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over water. The presence of a hydrogen bond donor and acceptors points towards the potential for specific interactions with protic and polar aprotic solvents.

Predicted Solubility Profile and Influence of Solvent Properties

Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in solvents with similar polarity and hydrogen bonding capabilities.[5]

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and N,N-dimethylformamide (DMF) are anticipated to be effective at solvating this compound. Their polarity can accommodate the nitro and amino groups, while their ability to accept hydrogen bonds can interact with the amino group. Studies on analogous compounds such as 2-chloro-5-nitroaniline and 2-methyl-4-nitroaniline show high solubility in acetone and ethyl acetate.[6][7]

-

Protic Solvents: Alcohols such as methanol, ethanol, and propanol are expected to be reasonably good solvents. They can act as both hydrogen bond donors and acceptors, interacting with the nitro and amino groups of the solute. However, the energy required to break the solvent-solvent hydrogen bonds in the alcohol might temper the overall solubility compared to polar aprotic solvents.

-

Nonpolar Solvents: Solvents like toluene and cyclohexane are predicted to be poor solvents for this compound. The significant polarity imparted by the nitro and amino groups will result in weak solute-solvent interactions with nonpolar molecules.[7]

The solubility of structurally similar compounds provides a strong basis for these predictions. For instance, the mole fraction solubility of 2-methyl-4-nitroaniline follows the order: 2-butanone > acetone > ethyl acetate > acetonitrile > methanol > ethanol > n-propanol > toluene > cyclohexane.[7] A similar trend can be anticipated for this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a robust and widely used technique.

Experimental Workflow

The following diagram outlines the key steps in determining the solubility of this compound.

Sources

- 1. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]

- 3. This compound | 69951-02-6 | Benchchem [benchchem.com]

- 4. This compound | 69951-02-6 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloro-6-methyl-4-nitroaniline: A Technical Guide

Introduction

2-Chloro-6-methyl-4-nitroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and dyes.[1] Its molecular architecture, characterized by a strategic arrangement of electron-withdrawing (nitro and chloro) and electron-donating (amino and methyl) groups, imparts a unique electronic and steric profile that dictates its reactivity and potential applications.[1] A comprehensive understanding of its spectroscopic properties is paramount for unequivocal structural confirmation, purity assessment, and for predicting its behavior in various chemical transformations.

This in-depth technical guide provides a detailed analysis of the spectroscopic data for this compound. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide will leverage predictive analysis grounded in the established principles of spectroscopy and by drawing direct comparisons with the well-characterized, structurally analogous compound, 2-chloro-4-nitroaniline. This approach, combining theoretical knowledge with empirical data from related molecules, offers a robust framework for researchers, scientists, and drug development professionals engaged in the study of substituted nitroanilines.

Molecular Structure and Key Features

The structural attributes of this compound are foundational to the interpretation of its spectroscopic data. The molecule consists of a benzene ring substituted with four key functional groups. The interplay of these substituents governs the electron density distribution within the aromatic ring and, consequently, the chemical environment of each atom.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the nitro (NO₂) group, the amino (NH₂) group, and the substituted aromatic ring.[2]

Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium | Two distinct bands are expected for the primary amine. These are sensitive to hydrogen bonding. |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Medium | Arising from the methyl group substituent. |

| Nitro (N=O) | Asymmetric Stretching | 1500 - 1550 | Strong | This is one of the most characteristic and intense bands for aromatic nitro compounds.[3] Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitro compounds.[3] |

| Nitro (N=O) | Symmetric Stretching | 1330 - 1370 | Strong | Another strong and characteristic band for the nitro group.[3] |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Strong | Multiple bands are expected in this region, characteristic of the aromatic skeleton. |

| Amino (N-H) | Scissoring (Bending) | 1580 - 1650 | Medium-Strong | This band can sometimes overlap with the aromatic C=C stretching vibrations. |

| C-N | Stretching | 1250 - 1350 | Medium | Corresponds to the stretching of the bond between the aromatic ring and the amino group. |

| C-Cl | Stretching | 600 - 800 | Strong | The position of this band can be influenced by the substitution pattern on the aromatic ring. |

Experimental Protocol for IR Spectroscopy

A standard and reliable method for acquiring the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with dry, spectroscopic grade KBr (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Figure 2: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| Aromatic-H (H-3, H-5) | 7.5 - 8.0 | d | ~2-3 | These two protons are chemically equivalent and appear as a doublet due to meta-coupling with each other. The strong electron-withdrawing effect of the nitro group at the para position and the chloro group at the ortho position will deshield these protons, shifting them downfield. |

| Amino (-NH₂) | 4.0 - 5.0 | br s | - | The chemical shift of the amino protons is variable and depends on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| Methyl (-CH₃) | 2.2 - 2.5 | s | - | The methyl group is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group, resulting in a chemical shift in this range. It will appear as a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are highly dependent on the nature of the attached substituents.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C-NH₂ (C-1) | 145 - 150 | The amino group is electron-donating, which shields the attached carbon, but this effect is counteracted by the inductive effect of the nitrogen atom. |

| C-Cl (C-2) | 120 - 125 | The chloro substituent has a deshielding effect on the attached carbon. |

| C-H (C-3, C-5) | 125 - 130 | These carbons are influenced by the adjacent substituents. |

| C-NO₂ (C-4) | 140 - 145 | The strong electron-withdrawing nitro group significantly deshields the attached carbon atom. |

| C-CH₃ (C-6) | 130 - 135 | The methyl group is attached to this carbon, and its chemical shift is also influenced by the adjacent chloro and amino groups. |

| -CH₃ | 15 - 20 | The methyl carbon is in the typical range for an alkyl group attached to an aromatic ring. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

| m/z | Relative Abundance | Identity | Rationale and Comparative Insights |

| 186 | ~100% | [M]⁺ | Molecular ion peak corresponding to the most abundant isotope of chlorine (³⁵Cl). |

| 188 | ~33% | [M+2]⁺ | Isotopic peak due to the presence of the ³⁷Cl isotope. The ~3:1 ratio of the M and M+2 peaks is a characteristic signature for a monochlorinated compound.[4] |

| 171 | Variable | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 156 | Variable | [M-NO]⁺ | Loss of a nitric oxide radical. |

| 140 | Variable | [M-NO₂]⁺ | Loss of a nitro radical. This is a common fragmentation pathway for nitroaromatic compounds.[5] |

| 111 | Variable | [M-NO₂-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-NO₂]⁺ fragment. |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), which causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Sources

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Chloro-6-methyl-4-nitroaniline

An In-depth Technical Guide to 2-Chloro-6-methyl-4-nitroaniline: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 69951-02-6), a substituted aromatic amine of significant interest in synthetic chemistry. As a versatile intermediate, its unique molecular architecture, featuring electron-donating and electron-withdrawing groups, imparts a rich and complex reactivity profile. This document details its core physicochemical properties, explores logical synthetic pathways, outlines standard analytical characterization protocols, and discusses its established and potential applications in the pharmaceutical and dye industries. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical value.

Chemical Identity and Molecular Structure

This compound is an aromatic compound built upon an aniline core.[1] Its structure is characterized by a benzene ring substituted with four distinct functional groups: an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitro (-NO₂) group.[1] The systematic positioning of these groups (amino at C1, chloro at C2, methyl at C6, and nitro at C4) creates a molecule with significant electronic asymmetry, which is the primary driver of its chemical reactivity and utility as a synthetic building block.[1] The electron-donating properties of the amino and methyl groups contrast with the strong electron-withdrawing nature of the nitro and chloro substituents, influencing the molecule's reactivity in electrophilic and nucleophilic reactions.[1]

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 69951-02-6 | [1][2][3][4] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 186.60 g/mol | [1][2][4] |

| InChIKey | HVPVUAIKGOKEEE-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC1=CC(=CC(=C1N)Cl)N+[O-][O-] | [1][2][3] |

| Synonyms | 6-chloro-4-nitro-ortho-toluidine, 2-chloro-4-nitro-6-methylaniline | [1][3][4] |

Physicochemical Properties

The physical properties of this compound are characteristic of a substituted nitroaromatic compound. Its high melting point is indicative of a stable crystalline lattice structure. The predicted boiling point and estimated density are consistent with a molecule of its mass and polarity.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Crystalline solid; yellow to very dark beige/dark brown powder. | [4][5] |

| Melting Point | 170-175 °C | [4][5] |

| Boiling Point | 344.6 ± 37.0 °C (Predicted) | [4][5] |

| Density | 1.4800 (Rough Estimate) | [4][5] |

| pKa | -1.21 ± 0.20 (Predicted) | [4][5] |

| Storage | Store at 2–8°C, protected from light. | [1][4][5] |

The recommended storage conditions—refrigeration and protection from light—are critical for maintaining the compound's integrity.[1][4] Aromatic amines and nitro compounds can be sensitive to light and thermal degradation over time, and these precautions ensure sample purity for experimental use.

Chemical Reactivity and Synthesis

Core Reactivity

The reactivity of this compound is governed by its functional groups. The most significant transformations involve the nitro group and the chloro substituent.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a foundational reaction in synthetic chemistry.[1] This transformation is typically achieved using reducing agents like iron powder in an acidic medium or through catalytic hydrogenation.[1] The resulting diamine is a highly valuable precursor for synthesizing heterocyclic compounds and other complex molecules, particularly in pharmaceutical development.

-

Substitution of the Chlorine Atom: The chlorine atom can be replaced by various nucleophiles under appropriate conditions in a process known as nucleophilic aromatic substitution.[1] The reaction's feasibility is enhanced by the electron-withdrawing nitro group located para to the chlorine.

Conceptual Synthetic Workflow

While multiple synthetic routes can be envisioned, a common strategy for producing substituted anilines involves the controlled nitration and halogenation of an appropriate precursor. A logical retrosynthetic approach would start from 2-methylaniline (o-toluidine). The synthesis would require careful management of the directing effects of the substituents to achieve the desired 2,4,6-substitution pattern.

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Amine Protection: The amino group of the starting material is highly activating and would interfere with subsequent reactions. It is protected, typically as an acetanilide, to moderate its reactivity and ensure selective substitution.

-

Nitration: The acetylamino group is an ortho-, para-director. Nitration at this stage is expected to place the nitro group at the para position (C4), which is sterically favored.

-

Chlorination: The next substitution is directed by the existing groups. The acetylamino group directs ortho to its position, leading to chlorination at C6.

-

Deprotection: The final step is the removal of the acetyl protecting group via acid or base hydrolysis to reveal the target amino functionality.

Experimental Protocols: Spectroscopic Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides unique structural information.

Caption: A typical workflow for the spectroscopic analysis of the title compound.

Protocol: ¹H NMR Spectroscopy

This protocol is self-validating as the resulting spectrum must align with the theoretically predicted chemical shifts, integration values, and splitting patterns for the compound's known structure.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar aromatic compounds and allows for the clear observation of exchangeable amine (NH₂) protons.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Standard instrument parameters (e.g., 400 MHz) are sufficient. Ensure the sample is properly locked and shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign peaks to the specific protons in the molecule (aromatic, methyl, and amine).

Applications in Research and Development

This compound is not an end-product but a crucial intermediate with applications stemming from its versatile reactivity.

-

Pharmaceutical Synthesis: It serves as a precursor for synthesizing more complex molecules with potential therapeutic value.[1] Its structure is particularly relevant in the development of kinase inhibitors, a class of drugs often used in cancer therapy.[1] The related compound, 2-chloro-4-nitroaniline, is a known metabolite of the anti-helminthic drug niclosamide, highlighting the relevance of this chemical scaffold in pharmacology.[6][7]

-

Dye Manufacturing: The compound is an important intermediate in the production of azo dyes and other colorants.[1] The amino group can be diazotized and then coupled with other aromatic compounds to create the extended conjugated systems responsible for vibrant colors.

-

Environmental Science: Research into the biodegradation of related compounds like 2-chloro-4-nitroaniline by microorganisms such as Rhodococcus sp. is an active area.[1][6][7] Understanding these degradation pathways is vital for environmental remediation and assessing the ecological impact of such chemicals.[1]

Safety, Handling, and Storage

Given its classification as a substituted nitroaniline, proper safety protocols are mandatory. While specific toxicity data for this exact isomer is limited, data from closely related compounds like 2-chloro-4-nitroaniline suggest it should be handled as a hazardous substance.[3][8][9]

Hazard Profile (Inferred from Analogs):

-

Irritation: Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3]

-

Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[8]

Protocol: Safe Laboratory Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles with side shields at all times.[9] For weighing operations where dust may be generated, a dust mask or respirator may be appropriate.[9][10]

-

Dispensing: Use a spatula to handle the solid material. Avoid creating dust clouds.

-

Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[9] Do not allow the chemical to enter drains.[9]

-

Storage: Store the container tightly sealed in a cool, dry, and dark place, preferably in a designated cabinet for toxic chemicals at 2-8°C.[1][4][5]

-

Waste Disposal: Dispose of all waste materials (including contaminated gloves and weighing paper) in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a chemical intermediate of considerable value. Its physical stability and predictable, versatile reactivity make it a reliable building block for complex molecular synthesis. Its primary importance lies in its role as a precursor in the development of pharmaceuticals, particularly kinase inhibitors, and in the creation of high-performance dyes. A thorough understanding of its properties, safe handling protocols, and synthetic utility is essential for any researcher or scientist working with this compound.

References

- This compound | 69951-02-6 - Benchchem. (URL: )

- This compound | CAS 69951-02-6 - M

-

This compound | C7H7ClN2O2 | CID 2733460 - PubChem. (URL: [Link])

- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google P

-

Safety data sheet - CPAchem. (URL: [Link])

-

Synthesis of 2-chloro-4-nitroaniline - PrepChem.com. (URL: [Link])

-

2-chloro-4-nitroaniline - 121-87-9, C6H5ClN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. (URL: [Link])

-

Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. (URL: [Link])

-

2,6-Dichloro-4-nitroaniline - Wikipedia. (URL: [Link])

-

Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - NIH. (URL: [Link])

- CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google P

-

Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. (URL: [Link])

-

Material Safety Data Sheet - 4-Nitroaniline MSDS. (URL: [Link])

Sources

- 1. This compound | 69951-02-6 | Benchchem [benchchem.com]

- 2. This compound | CAS 69951-02-6 [matrix-fine-chemicals.com]

- 3. This compound | C7H7ClN2O2 | CID 2733460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 69951-02-6 [amp.chemicalbook.com]

- 5. 69951-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. home.miracosta.edu [home.miracosta.edu]

Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to 2-Chloro-6-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar of Kinase Inhibitor Synthesis

In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the strategic selection of starting materials is a critical determinant of success. 2-Chloro-6-methyl-4-nitroaniline (CAS No. 69951-02-6) has emerged as a pivotal, yet often unheralded, building block in the synthesis of a new generation of kinase inhibitors. Its unique substitution pattern—a sterically hindered amine ortho to a chloro group and a methyl group, with a para-nitro functionality—presents a versatile platform for the construction of complex heterocyclic scaffolds that are central to the activity of numerous targeted therapies.

This technical guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of this compound. We will delve into its chemical and physical properties, explore its commercial availability, and, most importantly, provide a detailed, field-proven experimental workflow for its application in the synthesis of a key intermediate for a globally recognized tyrosine kinase inhibitor. This guide is designed not as a rigid protocol but as a strategic resource, offering insights into the causality behind experimental choices to empower scientists in their own drug development endeavors.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. This compound is a stable, crystalline solid under standard conditions.

| Property | Value | Source |

| CAS Number | 69951-02-6 | [1] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.60 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [Various Supplier Data] |

| Melting Point | 170-176 °C | |

| Purity | Typically ≥97% | [1] |

| Storage | 2–8°C, protected from light | [1] |

Commercial Availability: A Comparative Overview

The accessibility of this compound from commercial suppliers is a key consideration for any research or development program. The following table provides a snapshot of offerings from a selection of reputable vendors. Researchers are advised to request certificates of analysis to confirm purity and specifications before purchase.

| Supplier | Catalog Number | Purity | Available Quantities |

| C53059 | Not specified | Custom synthesis | |

| B1586520 | ≥97% | Inquire | |

| OR0258 | tech | 1g, 5g, 25g | |

| MFCD01313703 | Not specified | 1mg, 10g, 50g | |

| MM69951026 | Not specified | Inquire | |

| CB9717521 | 99% | Inquire |

Safety and Handling: A Self-Validating System of Precaution

As with any nitroaromatic compound, proper safety precautions are paramount when handling this compound. The following information is synthesized from available safety data sheets and should be supplemented by a thorough review of the specific SDS provided by the supplier.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

A self-validating safety system involves not only adhering to these guidelines but also understanding the rationale. The potential for respiratory and skin irritation necessitates the use of personal protective equipment (PPE) in a well-ventilated fume hood. The risk of ingestion underscores the importance of strict laboratory hygiene and prohibiting eating or drinking in the work area.

Application in Tyrosine Kinase Inhibitor Synthesis: A Step-by-Step Workflow

The primary utility of this compound in drug development lies in its role as a precursor to the corresponding aniline, 2-chloro-6-methylaniline. This transformation, a standard nitro group reduction, unlocks the nucleophilic character of the amine, enabling its incorporation into complex heterocyclic systems. What follows is a detailed, two-part experimental workflow. The first part describes the crucial reduction step, and the second details the subsequent coupling to form a key intermediate in the synthesis of the tyrosine kinase inhibitor, dasatinib.

Part 1: Reduction of this compound to 2-Chloro-6-methylaniline

This protocol is a well-established method for the reduction of aromatic nitro compounds. The choice of iron powder in the presence of an acid is a classic, cost-effective, and high-yielding approach.

Materials and Reagents:

-

This compound

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

-

To this suspension, add iron powder (3-5 equivalents).

-

Heat the mixture to a gentle reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (0.1-0.2 equivalents) dropwise via an addition funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrates and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methylaniline as a crude product, which can be purified further by column chromatography or distillation if necessary.

Causality Behind Experimental Choices:

-

Iron/HCl System: This is a classic Bechamp reduction. Iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) and Fe(III), while the nitro group is reduced. The acidic medium facilitates the reaction and helps in the dissolution of the iron oxides formed.

-

Ethanol/Water Solvent System: This co-solvent system is chosen to provide sufficient solubility for the organic starting material while also being compatible with the aqueous acidic conditions and the inorganic reducing agent.

-

Reflux Conditions: The elevated temperature accelerates the rate of this heterogeneous reaction.

-

TLC Monitoring: This is a crucial step for determining the endpoint of the reaction, preventing the formation of byproducts due to over-reaction or incomplete conversion.

Part 2: Synthesis of a Dasatinib Intermediate

The resulting 2-chloro-6-methylaniline is a key building block for the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, a pivotal intermediate in the production of the tyrosine kinase inhibitor Dasatinib.[3] This step involves an amidation reaction.

Materials and Reagents:

-

2-chloro-6-methylaniline (from Part 1)

-

2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases, indicating the formation of the acid chloride.

-

In a separate flask, dissolve 2-chloro-6-methylaniline (1 equivalent) and triethylamine (1.5-2 equivalents) in anhydrous dichloromethane.

-

Cool the aniline solution to 0°C and slowly add the freshly prepared acid chloride solution from step 4 via a cannula or dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[3]

Authoritative Grounding and Mechanistic Insight:

The conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis. The use of thionyl chloride or oxalyl chloride to first activate the carboxylic acid by forming a more reactive acid chloride intermediate is a standard and highly effective strategy. The subsequent nucleophilic acyl substitution by the amine (2-chloro-6-methylaniline) is facilitated by the presence of a non-nucleophilic base like triethylamine, which neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key transformations and the overall workflow.

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-methyl-4-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Introduction: A Chemist's Perspective on a Versatile Intermediate

2-Chloro-6-methyl-4-nitroaniline is an aromatic amine that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the development of azo dyes and potential pharmaceutical agents.[1] Its molecular architecture, featuring an aniline core substituted with a nitro group, a chlorine atom, and a methyl group, results in a compound with complex electronic properties and versatile reactivity.[1] The electron-withdrawing nature of the nitro group and the halogen, combined with the electron-donating amino group, makes it a valuable precursor for diverse chemical transformations.

However, the very features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling. As with many nitroaromatic and halogenated compounds, this compound presents toxicological and reactivity hazards that must be managed through robust safety protocols and a deep understanding of its chemical nature. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for its safe handling, application, and disposal, grounded in established safety principles and experimental best practices.

Section 1: Chemical & Physical Identity

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical properties. This data informs storage conditions, solvent selection, and appropriate emergency responses.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound[1]

-

CAS Number: 69951-02-6[1]

-

Molecular Formula: C₇H₇ClN₂O₂[1]

-

Molecular Weight: 186.60 g/mol [1]

-

Common Synonyms: 6-chloro-4-nitro-ortho-toluidine, 2-chloro-4-nitro-6-methylaniline, Benzenamine, 2-chloro-6-methyl-4-nitro-[1]

Physicochemical Properties

The following table summarizes key physical and computed properties, which are critical for assessing exposure risk and designing experimental setups.

| Property | Value | Source |

| Physical State | Solid, Powder | |

| Appearance | Yellow Crystalline Powder | [2] |

| Melting Point | 146 - 151 °C | [3] |

| Flash Point | 205 °C (for 2-Chloro-4-nitroaniline) | [1] |

| Water Solubility | Low; 0.5 g/L at 20 °C (for 2-Chloro-4-nitroaniline) | |

| logP (Octanol/Water Partition Coefficient) | 2.1 | |

| Vapor Pressure | 5.5 hPa at 20 °C (for 2-Chloro-4-nitroaniline) |

Note: Some data is for the closely related isomer 2-Chloro-4-nitroaniline and should be considered indicative.

Section 2: Comprehensive Hazard Assessment & Toxicology

The primary directive in handling any chemical is to understand and mitigate its inherent hazards. Nitroaromatic compounds, as a class, are known for their potential toxicity, and this compound is no exception.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a universal standard for hazard communication.

-

Pictograms:

-

(Warning)

-

-

Hazard Statements:

Toxicological Profile: An Evidence-Based Approach

-

Oral Toxicity: The "Harmful if swallowed" classification (H302) is consistent across related nitroanilines.[5] For instance, the oral LD50 in rats for 4-nitroaniline is 750 mg/kg, and for 4-chloro-2-nitroaniline, it is 400 mg/kg, indicating significant toxicity.[6] Ingestion can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin), headaches, and dizziness.[6]

-

Dermal and Inhalation Toxicity: While not classified as acutely toxic via dermal or inhalation routes, significant absorption is possible, especially with fine powders. The hazards associated with ingestion, particularly methemoglobin formation, can also result from substantial dermal or inhalation exposure.[6]

-

Cellular Toxicity: Studies on the isomer 2-chloro-4-nitroaniline (2C4NA) in isolated rat hepatocytes provide critical mechanistic insight. Exposure to 2C4NA led to a significant loss of cellular viability, damage to cell and microsomal membranes, and a marked depletion of the intracellular antioxidant glutathione (GSH).[7] This suggests that the toxicity is mediated by oxidative stress and damage to cellular structures. It is scientifically reasonable to assume a similar mechanism of toxicity for this compound.

-